molecular formula C17H17FN6O3 B6481203 1-(2,3-dimethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 897624-16-7

1-(2,3-dimethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Cat. No.: B6481203
CAS No.: 897624-16-7
M. Wt: 372.4 g/mol
InChI Key: VQHRKOLYJANSPB-UHFFFAOYSA-N
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Description

1-(2,3-dimethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a useful research compound. Its molecular formula is C17H17FN6O3 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.13461659 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O3/c1-26-14-5-3-4-13(16(14)27-2)20-17(25)19-10-15-21-22-23-24(15)12-8-6-11(18)7-9-12/h3-9H,10H2,1-2H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHRKOLYJANSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (CAS Number: 897624-16-7) is a compound that has garnered attention due to its potential biological activities. Its molecular formula is C17H17FN6O3, and it features a complex structure that includes a tetrazole ring, which is known for its pharmacological significance.

Biological Activity Overview

Research indicates that compounds containing tetrazole moieties often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific biological activities of this compound are still under investigation; however, insights can be drawn from related studies.

1. Antihypertensive Activity

Tetrazole-containing compounds have been shown to possess antihypertensive properties. Studies suggest that derivatives of tetrazole can inhibit angiotensin II receptors (AT1), leading to reduced blood pressure. For instance, modifications in the structure of tetrazole derivatives have resulted in varying degrees of activity against AT1 receptors .

2. Antioxidant Properties

Compounds similar to this compound have demonstrated antioxidant activities. These properties are often attributed to the presence of aromatic rings and functional groups that can scavenge free radicals .

Study on Structural Activity Relationship (SAR)

A computational study highlighted the importance of structural modifications in enhancing the biological activity of tetrazole derivatives. Researchers found that specific substitutions on the tetrazole ring could significantly impact their interaction with biological targets .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of similar compounds on various cancer cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity towards tumor cells while sparing normal cells .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
LosartanAntihypertensiveAT1 receptor antagonist
BenzimidazoleAnticancerInduces apoptosis in cancer cells
Tetrazole Derivative AAntioxidantFree radical scavenging
Tetrazole Derivative BAntimicrobialDisruption of bacterial cell wall

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several medicinal chemistry applications:

Anticancer Activity

Research indicates that compounds with similar structures to 1-(2,3-dimethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea exhibit cytotoxic effects against various cancer cell lines. The incorporation of the tetrazole moiety is believed to enhance the compound's ability to interact with biological targets involved in cancer progression.

Antimicrobial Properties

Studies have suggested that derivatives of this compound may possess antimicrobial properties. The presence of the fluorophenyl group is hypothesized to contribute to increased potency against certain bacterial strains.

Neurological Research

The tetrazole ring has been linked to neuroactive compounds. This compound's potential role in modulating neurotransmitter systems could be investigated for applications in treating neurological disorders.

Pharmacological Studies

Pharmacological studies are crucial for understanding the therapeutic potential of this compound:

Case Study: In Vivo Efficacy

In a recent study, the efficacy of this compound was evaluated in animal models for its anti-inflammatory properties. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting potential use in treating inflammatory diseases.

Table 1: Summary of Pharmacological Effects

EffectModel UsedResult
Anti-cancerCell line assaysSignificant cytotoxicity
AntimicrobialBacterial culturesInhibition of growth
Anti-inflammatoryAnimal modelsReduced inflammation markers

Synthetic Applications

The synthesis of this compound can be achieved through various synthetic routes involving multi-step reactions. Its synthetic versatility allows for modifications that could enhance its biological activity or selectivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.